![molecular formula C14H15N3O B2394597 4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile CAS No. 1095022-91-5](/img/structure/B2394597.png)
4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile
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Description
Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have attracted significant attention due to their wide range of physiological and pharmacological activities . They are often used as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .Future Directions
The future directions in the study of pyrazole derivatives are likely to involve the development of new synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Additionally, further exploration of their physiological and pharmacological activities could lead to the discovery of novel active pharmaceutical ingredients .
properties
IUPAC Name |
4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-14(2,3)12-8-13(18)17(16-12)11-6-4-10(9-15)5-7-11/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFODRNTWPZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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